2-(PYRIMIDIN-2-YLSULFANYL)-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrimidine ring, a thiophene ring, and an aceto-hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of pyrimidine-2-thiol with thiophene-2-carbaldehyde in the presence of aceto-hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrimidine and thiophene rings may facilitate binding to specific sites, while the hydrazide moiety can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(PYRIMIDIN-2-YLSULFANYL)ACETIC ACID (1-(4-BR-PH)-ETHYLIDENE)HYDRAZIDE
- 2-(PYRIMIDIN-2-YLSULFANYL)ETHANIMIDAMIDE
- ETHYL 2-(PYRIMIDIN-2-YLSULFANYL)ACETATE
Uniqueness
2-(PYRIMIDIN-2-YLSULFANYL)-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both pyrimidine and thiophene rings, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS2/c16-10(8-18-11-12-4-2-5-13-11)15-14-7-9-3-1-6-17-9/h1-7H,8H2,(H,15,16)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJHSRBJHSBWAQ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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